Ethyl 3-hydroxypropanoate
Overview
Description
Ethyl 3-hydroxypropanoate, also known as ethyl 3-hydroxypropionate, is an organic compound with the molecular formula C5H10O3. It is an ester derived from 3-hydroxypropanoic acid and ethanol. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial chemistry .
Mechanism of Action
Target of Action
Ethyl 3-hydroxypropanoate is primarily used as an oxidant in organic synthesis . It targets alcohols, amines, and thiols , acting as a powerful agent for their oxidation .
Mode of Action
The compound interacts with its targets (alcohols, amines, and thiols) through oxidation reactions. The mechanism of this reaction is most likely due to the formation of an enamine intermediate from the alkene and malonate .
Biochemical Pathways
This compound affects the oxidation pathways of alcohols, amines, and thiols. The compound’s interaction with these targets leads to the formation of an enamine intermediate, which then undergoes further reactions . Additionally, the compound has been associated with the biosynthesis of poly(3HP), a biodegradable plastic alternative .
Result of Action
The primary result of this compound’s action is the oxidation of alcohols, amines, and thiols. This can lead to various downstream effects depending on the specific targets and the context of the reaction . In the context of poly(3HP) biosynthesis, the compound contributes to the production of a biodegradable plastic alternative .
Biochemical Analysis
Biochemical Properties
Ethyl 3-hydroxypropanoate plays a significant role in biochemical reactions, particularly in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. It interacts with several enzymes and proteins during these reactions. One of the key enzymes involved is propionyl-CoA carboxylase, which catalyzes the carboxylation of propionyl-CoA to form malonyl-CoA. This enzyme is biotin-dependent and functions in the mitochondrial matrix . Additionally, this compound is involved in the 3-hydroxypropionate cycle, a carbon fixation pathway utilized by certain microorganisms .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microorganisms, it is utilized in the 3-hydroxypropionate cycle, which results in the formation of intermediates such as acetyl-CoA and glyoxylate . These intermediates play crucial roles in cellular metabolism, contributing to the synthesis of essential biomolecules and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it interacts with propionyl-CoA carboxylase and acetyl-CoA carboxylase, both of which are biotin-dependent enzymes involved in the carboxylation of propionyl-CoA and acetyl-CoA, respectively . These interactions facilitate the conversion of this compound into key metabolic intermediates, such as malonyl-CoA and acetyl-CoA, which are essential for various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form 3-hydroxypropanoic acid and ethanol . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies involving microbial cultures . Its stability and degradation rates may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes harmful at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the 3-hydroxypropionate cycle and the synthesis of polyhydroxyalkanoates . In the 3-hydroxypropionate cycle, the compound is converted into intermediates such as malonyl-CoA and acetyl-CoA through the action of enzymes like propionyl-CoA carboxylase and acetyl-CoA carboxylase . These intermediates are then utilized in various biochemical reactions, contributing to the synthesis of essential biomolecules and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s transport and distribution are influenced by its physicochemical properties, such as its solubility and partition coefficient . This compound is relatively soluble in water, which facilitates its transport within aqueous environments in the cell . Additionally, it can interact with specific binding proteins that aid in its localization and accumulation within certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the mitochondrial matrix, where it interacts with enzymes involved in the 3-hydroxypropionate cycle . Targeting signals and post-translational modifications, such as biotinylation, play crucial roles in directing this compound to specific compartments within the cell . These interactions ensure that the compound is available for biochemical reactions in the appropriate subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxypropanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, this compound can be produced via microbial fermentation processes. Microorganisms such as Klebsiella pneumoniae and Escherichia coli are engineered to convert renewable feedstocks like glycerol and glucose into 3-hydroxypropanoic acid, which is then esterified with ethanol to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ethyl 3-oxopropanoate.
Reduction: It can be reduced to this compound alcohol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Ethyl 3-oxopropanoate.
Reduction: this compound alcohol.
Substitution: Various substituted ethyl 3-hydroxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving esters.
Medicine: Research explores its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and biodegradable plastics
Comparison with Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl 3-hydroxypropanoate: Similar to this compound but with a methyl group instead of an ethyl group.
Ethyl propanoate: Lacks the hydroxyl group present in this compound.
Uniqueness: this compound is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate .
Properties
IUPAC Name |
ethyl 3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-8-5(7)3-4-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDLORMZNPQILV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512007 | |
Record name | Ethyl 3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-72-3 | |
Record name | Ethyl 3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is ethyl 3-hydroxypropanoate being investigated as a starting material for acrylonitrile production?
A1: Currently, acrylonitrile, a vital component in various plastics and fibers, is primarily derived from propylene, a fossil fuel product [, ]. This process has several drawbacks, including the generation of toxic hydrogen cyanide as a byproduct. This compound presents a promising alternative as it can be derived from renewable sources like sugars [, ].
Q2: What are the advantages of using a titanium dioxide catalyst in this process?
A2: The research highlights the use of titanium dioxide as a cost-effective solid acid catalyst in converting this compound to acrylonitrile [, ]. This method provides high acrylonitrile molar yields (over 90%) and avoids the hazardous production of cyanide associated with traditional propylene-based methods []. Additionally, the reaction is endothermic, reducing the risk of runaway reactions and contributing to a safer overall process [].
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